1-Ethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Description
Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea” can be deduced from its name. It contains a pyrrolidinone ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The ethyl group is attached to the nitrogen atom, and the urea group is attached to the 3-position of the ring . The 4-methoxyphenyl group is attached to the nitrogen atom through a single bond .Scientific Research Applications
Synthesis and Chemical Reactions
1-Ethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is involved in various synthetic routes and chemical reactions, demonstrating its versatility in organic synthesis. For instance, it participates in reactions leading to high yields of substituted products through directed lithiation processes, showing potential in the synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 2013). Additionally, it serves as a precursor in the synthesis of acetylcholinesterase inhibitors, emphasizing its relevance in medicinal chemistry (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Medicinal Chemistry Applications
The compound's utility extends to medicinal chemistry, where its derivatives have been explored for antitumor activities. One such derivative, characterized by its unique structure, showed potential in antitumor activity, highlighting the compound's importance in drug discovery and development (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018). Furthermore, derivatives of 1-Ethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea have been synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating its potential in treating diseases related to enzyme dysfunction (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).
Environmental and Green Chemistry
In the realm of environmental and green chemistry, derivatives of this compound have been investigated for their role in the synthesis of ureas without racemization, offering a more environmentally friendly and cost-effective method (Thalluri, Manne, Dev, & Mandal, 2014). This approach not only demonstrates the compound's application in creating efficient synthetic pathways but also emphasizes its contribution to sustainable chemistry practices.
properties
IUPAC Name |
1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-14(19)16-10-8-13(18)17(9-10)11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVJCYBKZLNWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea |
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